Metal-free decarboxylative annulation of N-arylacrylamides with vinyl acids to synthesize benzo[b]azepin-2-ones†

Organic Chemistry Frontiers Pub Date: 2020-07-24 DOI: 10.1039/D0QO00651C

Abstract

A new metal-free decarboxylative (3 + 2)/(5 + 2) annulation of N-arylacrylamides with vinyl acids is reported. This method allows the formation of three new C–C bonds in a single reaction step by decarboxylation and subsequent (3 + 2)/(5 + 2) annulation to construct benzo[b]azepin-2-ones. The salient features of this strategy include the tolerance of a wide range of functional groups and high selectivity.

Graphical abstract: Metal-free decarboxylative annulation of N-arylacrylamides with vinyl acids to synthesize benzo[b]azepin-2-ones
Metal-free decarboxylative annulation of N-arylacrylamides with vinyl acids to synthesize benzo[b]azepin-2-ones†
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